nicobrevin

Smoking Cessation Randomized Controlled Trials Systematic Review

Nicobrevin (CAS 132338-74-0) is a proprietary, multi-component formulation historically marketed as an aid for smoking cessation. Unlike single-molecule pharmaceutical interventions for nicotine dependence, it comprises a defined combination of quinine (15mg), menthyl valerate (100mg), camphor (10mg), and eucalyptus oil (10mg) in a hard capsule.

Molecular Formula C11H22O2
Molecular Weight 0
CAS No. 132338-74-0
Cat. No. B1178283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenicobrevin
CAS132338-74-0
Synonymsnicobrevin
Molecular FormulaC11H22O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicobrevin (CAS 132338-74-0): A Proprietary, Multi-Component Smoking Cessation Aid with an Evidentiary Void


Nicobrevin (CAS 132338-74-0) is a proprietary, multi-component formulation historically marketed as an aid for smoking cessation [1]. Unlike single-molecule pharmaceutical interventions for nicotine dependence, it comprises a defined combination of quinine (15mg), menthyl valerate (100mg), camphor (10mg), and eucalyptus oil (10mg) in a hard capsule [1][2]. Its mechanism of action is purportedly based on the synergistic effects of these ingredients in mitigating withdrawal symptoms rather than direct nicotinic receptor modulation . Critically, a 2006 Cochrane systematic review concluded that there is no evidence from long-term randomized controlled trials that Nicobrevin is effective for sustained smoking cessation [1].

Nicobrevin (CAS 132338-74-0) Procurement: Why In-Class Substitution is Not Evidence-Based


Nicobrevin cannot be considered interchangeable with other smoking cessation pharmacotherapies due to fundamental differences in composition, regulatory status, and, most critically, its evidence profile [1]. While first-line aids like Nicotine Replacement Therapy (NRT), bupropion, and varenicline have established efficacy in long-term abstinence [2], Nicobrevin is a fixed-dose combination of natural and synthetic compounds with no long-term trial data supporting its use [1][3]. Its UK license has been revoked, and it is no longer considered a viable therapeutic option in that market, further distinguishing it from regulated and evidence-backed alternatives [2]. Therefore, procurement decisions cannot rely on class-level assumptions and must be based on a rigorous examination of the specific, albeit limited, quantitative evidence available.

Nicobrevin (CAS 132338-74-0) Quantitative Evidence Guide: A Critical Appraisal of Limited Comparator Data


Absence of Long-Term Efficacy Data for Nicobrevin vs. Placebo or Active Comparators in Sustained Smoking Cessation

The most robust evidence for Nicobrevin's differentiation is the complete lack of any long-term efficacy data when compared to placebo or alternative therapeutic controls. A 2006 Cochrane systematic review with a search date of January 2009 identified no randomized trials that met its inclusion criteria of reporting smoking cessation with at least six months of follow-up [1]. This absence of evidence is a critical differentiator, as all established first-line smoking cessation pharmacotherapies (e.g., NRT, bupropion, varenicline) have demonstrated statistically significant long-term efficacy in similar comparator trials [2]. This is not a statement of neutral effect but a complete evidentiary void, making Nicobrevin an outlier in its class.

Smoking Cessation Randomized Controlled Trials Systematic Review Efficacy Long-term Follow-up

Regulatory Status Differentiation: Revocation of UK License for Nicobrevin

A key differentiator is Nicobrevin's regulatory status. Its UK license has been revoked, and it is no longer available in that market, as noted in a 2013 Cochrane overview [1][2]. This stands in contrast to the active market authorization and widespread availability of comparator products like NRT, bupropion, and varenicline in major regulatory jurisdictions. The license revocation serves as a post-market, regulatory-level signal of an unfavorable benefit-risk or evidentiary profile compared to other licensed treatments for the same indication.

Regulatory Affairs Market Authorization Pharmacovigilance Smoking Cessation Evidence-Based Medicine

Fixed-Dose Multi-Component Formulation vs. Single-Molecule Pharmacotherapies

Nicobrevin is uniquely defined by its fixed-dose combination of four distinct ingredients: menthyl valerate 100mg, quinine 15mg, camphor 10mg, and eucalyptus oil 10mg [1]. This contrasts sharply with first-line smoking cessation pharmacotherapies, which are predominantly single-molecule entities (e.g., nicotine, bupropion, varenicline) [2]. The multi-component nature complicates any assessment of pharmacological activity, as each ingredient's individual and combined contribution to the purported effect is undefined. This inherent complexity is a distinct differentiator from simpler, well-characterized single-molecule alternatives.

Formulation Science Pharmaceutical Chemistry Fixed-Dose Combination Smoking Cessation Therapeutic Complexity

Nicobrevin (CAS 132338-74-0): Defined Research and Industrial Application Scenarios Based on its Unique Evidence Profile


A Historical Control in Methodological Studies of Smoking Cessation Trial Design

Nicobrevin serves as an excellent case study for teaching and developing rigorous methodology in smoking cessation trials. Its history, including a large but methodologically flawed trial and subsequent failure to demonstrate long-term efficacy in a Cochrane review, provides a clear example of the necessity for long-term follow-up (≥6 months) and appropriate comparator groups in clinical trial design [1]. Researchers can use Nicobrevin as a 'negative control' to illustrate how a promising early signal (e.g., from short-term or uncontrolled studies) can fail to translate into proven long-term benefit, thereby underscoring the importance of adhering to high-quality evidence standards [1].

Reference Standard for 'Lack of Evidence' in Regulatory Science Education

In regulatory science and pharmacovigilance, Nicobrevin's trajectory—from marketing to subsequent license revocation in the UK—offers a clear, real-world example of post-market regulatory action based on insufficient efficacy evidence [2][3]. Its case can be used to train professionals on how regulatory bodies assess the benefit-risk profile of products over their lifecycle and the critical role of high-quality, long-term clinical trial data in maintaining market authorization [2].

A Complex Mixture Model for Analytical Chemistry and Quality Control Method Development

Nicobrevin's defined, four-component mixture (menthyl valerate, quinine, camphor, eucalyptus oil) [4] presents a practical challenge and a valuable model for developing and validating analytical methods for complex, multi-component formulations. It can be used as a test material for method development in techniques such as HPLC, GC-MS, or NMR spectroscopy, aimed at simultaneous quantification of multiple, chemically diverse ingredients. This application is purely analytical and does not rely on or imply any clinical efficacy.

A Negative Control in Studies of Nicotinic Acetylcholine Receptor (nAChR) Pharmacology

Although Nicobrevin's mechanism of action is poorly defined and its UK license has been revoked [2][3], it is sometimes categorized alongside other smoking cessation aids [1]. In pharmacological research specifically focused on nAChR ligands, Nicobrevin can be used as a negative control or reference compound to demonstrate the specificity of assays designed to detect direct nAChR binding or functional modulation. Its lack of a defined, single-molecule interaction with nAChRs makes it a useful contrast to known nAChR agonists (e.g., nicotine, varenicline) or antagonists (e.g., mecamylamine) in assay development and validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for nicobrevin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.